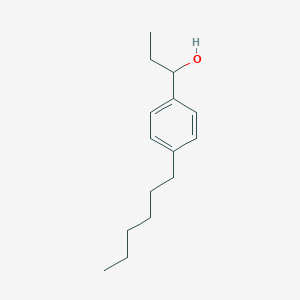

1-(4-Hexylphenyl)-1-propanol

Description

1-(4-Hexylphenyl)-1-propanol is an aromatic secondary alcohol with a hexyl substituent on the para position of the phenyl ring. While direct experimental data on this compound are scarce in the provided evidence, its properties can be inferred through comparisons with structurally similar propanol derivatives, such as 1-propanol, 2-propanol, and other phenyl-substituted propanols (e.g., fluorophenyl or methoxyphenyl variants) .

Properties

IUPAC Name |

1-(4-hexylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12,15-16H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIPTDBVFSKGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

- 1-Propanol: A primary alcohol with the hydroxyl group on the terminal carbon.

- 2-Propanol: A secondary alcohol with the hydroxyl group on the central carbon.

- 1-(4-Fluorophenyl)-1-propanol: Features a fluorine substituent on the phenyl ring .

- 1-(4-Methoxyphenyl)-1-propanol: Contains a methoxy group on the phenyl ring .

Structural Effects on Properties:

Hydrophobicity: The hexyl group in 1-(4-Hexylphenyl)-1-propanol significantly increases hydrophobicity compared to 1-propanol or 2-propanol. This property is critical for applications requiring non-polar solvent compatibility. Fluorine or methoxy substituents in analogs (e.g., 1-(4-Fluorophenyl)-1-propanol) introduce polar interactions but are less hydrophobic than hexyl .

Electron-withdrawing groups (e.g., fluorine) reduce ring electron density, affecting reaction pathways .

Reactivity with Oxidizing Agents

Comparison with 1-Propanol and 2-Propanol:

Data from the reaction of 1-propanol and 2-propanol with ozone (O₃) reveal critical differences in reaction mechanisms and product profiles (Table 1) :

Table 1: Reaction of Propanols with Ozone in Aqueous Media

| Property | 1-Propanol/O₃ System | 2-Propanol/O₃ System |

|---|---|---|

| Primary Pathway | Hydride transfer (60% yield) | Insertion (dominant) |

| Main Product | Propionaldehyde (60%) | Acetone (87%) |

| Reaction Rate (M⁻¹s⁻¹) | 0.64 ± 0.02 | 2.7 ± 0.1 |

| Hydroxyl Radical Yield | 9.8 ± 0.3% | 2.4 ± 0.5% |

- Mechanistic Insights: Hydride transfer dominates in 1-propanol, producing aldehydes (e.g., propionaldehyde). In contrast, 2-propanol favors insertion, yielding ketones (e.g., acetone) . The hexylphenyl group in 1-(4-Hexylphenyl)-1-propanol would likely slow reaction rates due to steric hindrance, though electronic effects of the aryl ring could modulate pathway selectivity.

Comparison with Aromatic Propanols:

- Methoxyphenyl Derivatives : Electron-donating methoxy groups could enhance susceptibility to electrophilic attack, altering product distributions .

Physicochemical Properties

Table 2: Hypothetical Properties of Selected Propanol Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility in Water |

|---|---|---|---|

| 1-Propanol | 60.10 | 97 | Miscible |

| 2-Propanol | 60.10 | 82 | Miscible |

| 1-(4-Fluorophenyl)-1-propanol | 168.21 | ~200–220 | Low |

| 1-(4-Hexylphenyl)-1-propanol | ~248.38 | ~280–300 | Very Low |

- Hexylphenyl Impact: The long alkyl chain drastically reduces water solubility and increases boiling point relative to simpler propanols or fluorophenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.